Banoxantrone

Description

This compound is a bioreductive, alkylaminoanthraquinone prodrug with antineoplastic activity. Under hypoxic conditions, often seen in solid tumors, this compound (AQ4N) is converted and activated by cytochrome P450 enzymes, which are upregulated in certain tumors, to the cytotoxic DNA-binding agent AQ4. This compound intercalates into and crosslinks DNA, and inhibits topoisomerase II. This results in an inhibition of DNA replication and repair in tumor cells. Combined with conventional therapeutic agents, both oxygenic and hypoxic regions of tumors can be targeted.

This compound is a small molecule drug with a maximum clinical trial phase of II.

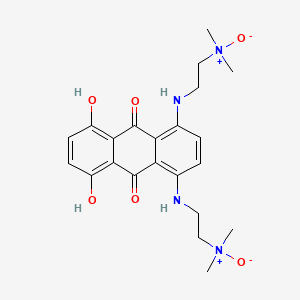

Structure

3D Structure

Properties

Key on ui mechanism of action |

Banoxantrone (formally known as AQ4N) is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumour cells where it remains localised. When the surrounding oxygenated cells are killed by radiotherapy or chemotherapy bringing these AQ4-containing quiescent cells closer to the oxygen source, they become reoxygenated, attempt to resume replication and, in this state, are killed by AQ4 through potent DNA intercalation and topoisomerase II inhibition. |

|---|---|

CAS No. |

136470-65-0 |

Molecular Formula |

C22H28N4O6 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C22H28N4O6/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30/h5-8,23-24,27-28H,9-12H2,1-4H3 |

InChI Key |

YZBAXVICWUUHGG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |

Appearance |

Solid powder |

Other CAS No. |

136470-65-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,4-bis-((2-(dimethylamino)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione 1,4-bis-((2-(dimethylamino-N-oxide)ethyl)amino)-5,8-dihydroxyanthracene-9,10-dione AQ4N banoxantrone banoxantrone dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Banoxantrone (AQ4N): A Technical Guide on its Chemical Structure, Mechanism, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Banoxantrone, also known as AQ4N, is a novel bioreductive prodrug with significant potential in oncology.[1][2] Its unique mechanism of action, which involves selective activation within the hypoxic microenvironment of solid tumors, makes it a promising agent for targeting treatment-resistant cancer cells.[1][2] This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is an alkylaminoanthraquinone N-oxide.[3] Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1,4-bis({2-[(dimethylamino)methyl]ethyl}amino)-5,8-dihydroxyanthracene-9,10-dione N,N'-dioxide |

| Synonyms | AQ4N, 136470-65-0 |

| Chemical Formula | C₂₂H₂₈N₄O₆ |

| Molecular Weight | 444.48 g/mol |

| SMILES | C--INVALID-LINK--(CCNC1=C2C(=C(C=C1)NCC--INVALID-LINK--(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-] |

| Appearance | Crystalline solid |

Mechanism of Action: Hypoxia-Activated Cytotoxicity

This compound is a prodrug that is relatively non-toxic in its initial form. Its potent anticancer activity is unleashed through a two-step bioreduction process that occurs selectively in the low-oxygen (hypoxic) conditions characteristic of solid tumors.

This activation cascade is primarily catalyzed by cytochrome P450 enzymes and inducible nitric oxide synthase (iNOS), which are often upregulated in tumor cells. The process involves two sequential two-electron reductions. The first reduction converts AQ4N to a mono-N-oxide intermediate, AQ4M. A subsequent reduction then yields the fully active cytotoxic agent, AQ4.

Once activated, AQ4 exerts its anticancer effects through two primary mechanisms:

-

DNA Intercalation: AQ4 intercalates into the DNA of cancer cells, disrupting the normal structure of the DNA helix.

-

Topoisomerase II Inhibition: AQ4 is a potent inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair.

By interfering with these critical cellular processes, AQ4 induces DNA damage and ultimately leads to cancer cell death.

Quantitative Data

In Vitro Cytotoxicity

This compound exhibits significantly higher cytotoxicity under hypoxic conditions compared to normoxic conditions. The following table summarizes the IC₁₀ values (the concentration required to inhibit colony formation by 90%) for HT1080 fibrosarcoma cells under varying oxygen levels.

| Cell Line | Oxygen Level | IC₁₀ (µM) | Fold Increase in Cytotoxicity (vs. Normoxia) |

| HT1080 parental | Normoxia | ~8.5 | 1.0 |

| 1% O₂ | ~6.5 | 1.3 | |

| 0.1% O₂ | ~4.5 | 1.9 | |

| Anoxia | ~4.25 | 2.0 | |

| HT1080 iNOS-induced | Normoxia | ~8.5 | 1.0 |

| 1% O₂ | ~3.1 | 2.7 | |

| 0.1% O₂ | ~1.8 | 4.7 | |

| Anoxia | ~1.65 | 5.1 | |

| HT1080 iNOS₁₂ | Normoxia | ~8.2 | 1.0 |

| 1% O₂ | ~2.4 | 3.4 | |

| 0.1% O₂ | ~1.15 | 7.1 | |

| Anoxia | ~0.75 | 10.9 |

Data adapted from a study on HT1080 cells.

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice following intravenous administration of this compound have been conducted. The table below summarizes key pharmacokinetic parameters.

| Dose (mg/kg) | Cₘₐₓ (µg/mL) | AUC (µg·h/mL) | Terminal Half-life (h) |

| 20 | - | 14.1 | 0.64 - 0.83 |

| 100 | - | - | 0.64 - 0.83 |

| 200 | 1171 | 247 | 0.64 - 0.83 |

Data from a preclinical pharmacokinetic study in mice.

Experimental Protocols

In Vivo Tumor Xenograft Study

A representative workflow for evaluating the efficacy of this compound in combination with radiation in a mouse xenograft model is described below.

References

Banoxantrone (AQ4N): A Hypoxia-Activated Prodrug's Journey to the Potent Cytotoxin AQ4

A Technical Guide for Researchers and Drug Development Professionals

Banoxantrone (AQ4N) is a novel bioreductive prodrug that has garnered significant attention in oncology for its selective activation within the hypoxic microenvironment of solid tumors. This targeted activation transforms the relatively non-toxic AQ4N into the potent DNA-intercalating agent and topoisomerase II inhibitor, AQ4, offering a strategic advantage in cancer therapy by specifically targeting treatment-resistant hypoxic tumor cells. This guide provides an in-depth exploration of the activation mechanism of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Mechanism: Hypoxia-Driven Bioreduction

This compound was rationally designed to exploit the hypoxic conditions prevalent in many solid tumors.[1][2] Its activation is a two-step, four-electron reduction process that converts the bis-N-oxide prodrug into its active cytotoxic form.[3] This process is primarily mediated by heme-containing reductases, most notably various cytochrome P450 (CYP) isoforms and inducible nitric oxide synthase (iNOS).[4][5]

The activation cascade proceeds as follows:

-

Step 1: Reduction to AQ4M: In the absence of sufficient oxygen, AQ4N undergoes a two-electron reduction to form the mono-N-oxide intermediate, AQ4M.

-

Step 2: Reduction to AQ4: AQ4M is then further reduced by another two-electron step to yield the active cytotoxin, AQ4.

Oxygen acts as a potent inhibitor of this process by competing with AQ4N for the heme center of the activating enzymes, thus ensuring the selective activation of the prodrug in hypoxic regions. Once formed, AQ4, a potent DNA intercalator, exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA damage and cell death.

Quantitative Insights into this compound Activation

The selective activation of this compound in hypoxic tumor tissues has been quantified in both preclinical and clinical settings. The following tables summarize key quantitative data from various studies.

Table 1: Intratumoral Concentrations of AQ4 Following AQ4N Administration

| Study Type | Cancer Model | AQ4N Dose | Mean AQ4 Concentration in Tumor (μg/g) | Reference |

| Preclinical | RT112 (bladder) xenografts | 60 mg/kg | 0.23 | |

| Preclinical | Calu-6 (lung) xenografts | 60 mg/kg | 1.07 | |

| Phase I Clinical | Glioblastoma | 200 mg/m² | 1.2 | |

| Phase I Clinical | Head and Neck | 200 mg/m² | 0.65 |

Table 2: Pharmacokinetic Parameters of AQ4N in a Phase I Clinical Study

| Dose | Cmax (μg/mL) | AUC0-∞ (μg·h/mL) | T1/2 (h) | Reference |

| 768 mg/m² | 99.8 ± 27.0 | 259.5 ± 67.8 | 3.9 ± 0.7 |

Table 3: In Vitro Cytotoxicity of AQ4N under Normoxic vs. Hypoxic Conditions

| Cell Line | Condition | EC50 (μM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| 9L rat gliosarcoma | Normoxia | Not specified | ≥8 | |

| Hypoxia | Not specified | |||

| H460 human NSCLC | Normoxia | Not specified | ≥8 | |

| Hypoxia | Not specified |

HCR is the ratio of EC50 for cell killing under normoxia to EC50 for cell killing under hypoxia.

Visualizing the Activation Pathway and Experimental Workflow

To further elucidate the processes involved in this compound activation and its study, the following diagrams have been generated using the Graphviz DOT language.

Caption: The hypoxia-selective activation pathway of this compound (AQ4N) to its active form, AQ4.

References

- 1. This compound | C22H28N4O6 | CID 9955116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Impact of Tumor Blood Flow Modulation on Tumor Sensitivity to the Bioreductive Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Radiation enhances the therapeutic effect of this compound in hypoxic tumour cells with elevated levels of nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Metabolism of Banoxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Banoxantrone (AQ4N) is a hypoxia-activated prodrug that demonstrates significant promise in oncology by targeting the oxygen-deficient regions of solid tumors. Its therapeutic efficacy is intrinsically linked to its metabolic activation to the potent cytotoxic agent, AQ4. This activation is a reductive process predominantly mediated by members of the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the pivotal role of cytochrome P450 in the metabolism of this compound, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this area.

Introduction: The Bioreductive Activation of this compound

This compound, a di-N-oxide derivative of an alkylaminoanthraquinone, is relatively non-toxic in its prodrug form.[1][2] However, in the hypoxic microenvironment characteristic of many solid tumors, it undergoes a sequential two-step, two-electron reduction to its active metabolite, AQ4.[3] This bioactivation is crucial for its anti-cancer activity, as AQ4 is a potent DNA intercalator and topoisomerase II inhibitor, leading to cell death in the targeted hypoxic tumor cells.[1][4] The enzymatic machinery responsible for this critical reductive activation primarily involves cytochrome P450 enzymes.

Cytochrome P450 Isoforms Involved in this compound Metabolism

Several cytochrome P450 isoforms have been identified as key players in the reductive metabolism of this compound. The most significant contributors belong to the CYP3A family, with CYP3A4 being a primary catalyst. Additionally, other isoforms such as CYP1A1, CYP1B1, CYP2S1, and CYP2W1 have been shown to facilitate the conversion of this compound to its active form. The expression of these particular CYP enzymes in various tumor types underscores the potential for tumor-selective activation of this compound. The metabolic process is strictly dependent on anaerobic (hypoxic) conditions, as oxygen can compete for the electrons required for the reduction, thereby inhibiting the activation of the prodrug.

Quantitative Analysis of this compound Metabolism

The efficiency of this compound metabolism by different CYP isoforms can be quantified by determining their kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate and its catalytic turnover rate.

| CYP Isoform | Substrate | Product | Km (µM) | Vmax (min⁻¹) | Reference |

| CYP3A4 | AQ4N | AQ4M | 28 | 7.2 | |

| CYP2S1 | AQ4N | AQ4M | 27 | 12 | |

| CYP2W1 | AQ4N | AQ4M | 30 | 12 |

Table 1: Kinetic Parameters for the Metabolism of this compound (AQ4N) to its Mono-N-oxide Metabolite (AQ4M) by Human Cytochrome P450 Isoforms.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure to assess the metabolism of this compound in a complex enzymatic system representative of hepatic metabolism.

Materials:

-

This compound (AQ4N)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (for analytical quantification)

-

Incubator/water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentrations in potassium phosphate buffer. Ensure the final solvent concentration in the incubation mixture is low (typically <1%) to avoid enzyme inhibition.

-

Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the human liver microsomes and this compound at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.

-

Incubate the reaction at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 times the incubation volume).

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the presence of this compound and its metabolites (AQ4M and AQ4) using a validated HPLC-MS/MS method (see section 4.3).

-

CYP3A4 Inhibition Assay

This protocol is designed to determine the inhibitory potential of a compound against CYP3A4-mediated metabolism, using a known inhibitor as a positive control.

Materials:

-

Recombinant human CYP3A4 enzyme

-

A specific CYP3A4 substrate (e.g., midazolam or testosterone)

-

Known CYP3A4 inhibitor (e.g., ketoconazole)

-

Test compound

-

NADPH regenerating system

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile

-

HPLC-MS/MS system

Procedure:

-

Preparation:

-

Prepare solutions of the CYP3A4 substrate, ketoconazole (positive control), and the test compound at various concentrations.

-

Dilute the recombinant CYP3A4 enzyme in potassium phosphate buffer.

-

-

Incubation:

-

In separate tubes, pre-incubate the recombinant CYP3A4 enzyme with either the buffer (control), ketoconazole, or the test compound at 37°C for 5-10 minutes.

-

Add the CYP3A4 substrate to each tube.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Termination and Analysis:

-

Stop the reaction with cold acetonitrile.

-

Process the samples as described in the previous protocol (section 4.1.3).

-

Analyze the formation of the specific metabolite of the CYP3A4 substrate using HPLC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the test compound and ketoconazole relative to the control incubation.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

-

HPLC-MS/MS Method for Quantification of this compound and Metabolites

This section provides a representative method for the analytical determination of this compound and its metabolites. Method optimization will be required based on the specific instrumentation used.

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound (AQ4N): Precursor ion > Product ion (specific m/z values to be determined).

-

AQ4M: Precursor ion > Product ion.

-

AQ4: Precursor ion > Product ion.

-

Internal Standard: Precursor ion > Product ion.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of this compound

Caption: Reductive activation pathway of this compound by cytochrome P450 enzymes.

Experimental Workflow for CYP-Mediated Metabolism Study

Caption: Workflow for studying this compound metabolism by cytochrome P450.

Conclusion

The metabolic activation of this compound by cytochrome P450 enzymes is a cornerstone of its mechanism of action and therapeutic potential. A thorough understanding of the specific CYP isoforms involved, their kinetic properties, and the experimental methodologies to probe these interactions is essential for the continued development and optimization of this compound and other hypoxia-activated prodrugs. This guide provides a comprehensive overview and practical protocols to facilitate further research in this critical area of oncology drug development.

References

Banoxantrone: A Technical Guide to a Hypoxia-Activated Topoisomerase II Inhibitor

A Comprehensive Whitepaper on the Discovery, Synthesis, and Preclinical Evaluation of Banoxantrone (AQ4N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as AQ4N, is a novel antineoplastic agent rationally designed as a bioreductive prodrug to selectively target hypoxic tumor cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound. It details the preclinical and clinical findings, including quantitative data on its cytotoxicity and pharmacokinetic profile. Furthermore, this document outlines the experimental protocols for key biological assays and visualizes the drug's activation pathway and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Discovery and Rationale

This compound was developed as a second-generation analogue of mitoxantrone, designed to overcome the limitations of conventional chemotherapeutics that are often ineffective against the hypoxic cores of solid tumors. The core concept behind this compound's design is its nature as a bioreductive prodrug. In its administered form, this compound (AQ4N) is relatively non-toxic. However, within the hypoxic environment characteristic of many solid tumors, it is selectively activated by enzymes such as cytochrome P450 reductases and inducible nitric oxide synthase (iNOS) into its potent cytotoxic form, AQ4.[1][2] This targeted activation spares healthy, well-oxygenated tissues, thereby reducing systemic toxicity, and concentrates the cytotoxic payload in the tumor microenvironment. Preclinical studies have demonstrated that this compound selectively targets lymphoid and hypoxic tumor tissues.[1][2]

Synthesis of this compound

While the specific, detailed industrial synthesis protocol for this compound is not publicly available, the general synthesis of alkylaminoanthraquinone N-oxides involves a multi-step process. The synthesis would likely begin with a substituted anthraquinone core, followed by the introduction of the alkylamino side chains. The final and crucial step is the N-oxidation of the tertiary amine groups on these side chains to form the bis-N-oxide prodrug. This oxidation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids.

Mechanism of Action

The mechanism of action of this compound is a two-step process initiated by the hypoxic conditions within solid tumors.

-

Bioreductive Activation: In areas of low oxygen, this compound (AQ4N) undergoes a four-electron reduction, first to a mono-N-oxide intermediate and then to its fully reduced, cytotoxic form, AQ4.[3] This conversion is catalyzed by cytochrome P450 enzymes and inducible nitric oxide synthase (iNOS), which are often upregulated in tumor cells.

-

Cytotoxicity of AQ4: The activated metabolite, AQ4, is a potent DNA intercalator and a topoisomerase II inhibitor. By intercalating into the DNA, AQ4 disrupts DNA replication and repair. Its inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription, leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis.

This targeted activation allows this compound to act synergistically with traditional cancer therapies like radiation and chemotherapy, which are more effective against well-oxygenated tumor cells.

Signaling Pathway Diagram

Caption: this compound activation pathway in hypoxic tumor cells.

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound (AQ4N)

| Cell Line | Cancer Type | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |

| 9L | Rat Gliosarcoma | >100 | ~11 | >9 |

| H460 | Human Non-Small Cell Lung Carcinoma | >100 | ~11 | >9 |

| RT112 | Human Bladder Carcinoma | >100 | Not specified | Not specified |

| Calu-6 | Human Lung Carcinoma | >100 | Not specified | Not specified |

| Other 11 Human Cancer Cell Lines | Various | >100 | >100 | ~1 |

Data compiled from multiple preclinical studies. HCR is the ratio of normoxic to hypoxic IC50 values.

Table 2: Pharmacokinetic Parameters of this compound in a Phase I Clinical Trial

| Dose Level (mg/m²) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) | T₁/₂ (hours) |

| 768 | 99.8 ± 27.0 | 259.5 ± 67.8 | 3.9 ± 0.7 |

Data from a Phase I study with weekly intravenous administration of this compound.

Experimental Protocols

In Vitro Hypoxia Cytotoxicity Assay

This protocol is a generalized procedure based on published studies.

Objective: To determine the cytotoxicity of this compound under normoxic and hypoxic conditions.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (AQ4N) stock solution

-

96-well plates

-

Hypoxia chamber or incubator with controlled O₂ levels (e.g., 0.1% O₂)

-

Normoxic incubator (21% O₂)

-

Cytotoxicity assay reagent (e.g., Crystal Violet, MTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight in a normoxic incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add the drug dilutions to the appropriate wells. Include vehicle-only control wells.

-

Incubation: Place one set of plates in a normoxic incubator and another set in a hypoxia chamber for a specified duration (e.g., 24-72 hours).

-

Assay: After the incubation period, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for both normoxic and hypoxic conditions.

Experimental Workflow Diagram

Caption: Workflow for in vitro hypoxia cytotoxicity assay.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This is a generalized protocol based on standard methods for assessing topoisomerase II activity.

Objective: To determine the inhibitory effect of the active metabolite of this compound (AQ4) on topoisomerase II activity.

Materials:

-

Purified human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) - a network of interlocked DNA circles

-

10x Topoisomerase II assay buffer

-

ATP solution

-

AQ4 (active metabolite of this compound)

-

Etoposide (positive control)

-

Stop solution/loading dye

-

Agarose gel

-

Gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, ATP, and kDNA.

-

Inhibitor Addition: Add varying concentrations of AQ4, a vehicle control, and a positive control (etoposide) to the respective tubes.

-

Enzyme Addition: Initiate the reaction by adding a specific amount of topoisomerase IIα enzyme to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.

-

Data Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA bands. An effective inhibitor will prevent decatenation, leading to a higher proportion of slow-migrating catenated DNA.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its innovative design as a hypoxia-activated prodrug allows for the selective delivery of a potent cytotoxic agent to the tumor microenvironment, minimizing systemic toxicity. The extensive preclinical and early clinical data demonstrate its potential as a valuable component of combination therapies with radiation and conventional chemotherapy. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key scientific and technical aspects of this compound and offering a foundation for further investigation and development in the field of oncology.

References

The Core Mechanism of Banoxantrone: A Technical Guide to its Impact on DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

Banoxantrone (AQ4N) is a hypoxia-activated prodrug that, upon bioreduction to its active metabolite AQ4, functions as a potent anti-cancer agent. This technical guide provides an in-depth exploration of the core mechanisms by which this compound disrupts DNA replication and repair. Through the inhibition of topoisomerase II and intercalation into the DNA helix, AQ4 induces significant DNA damage, leading to cell cycle arrest and apoptosis, particularly in the hypoxic microenvironment of solid tumors. This document details the experimental protocols to assess these effects and presents the key signaling pathways involved.

Introduction

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which contribute to resistance to conventional radio- and chemotherapies. This compound was designed to exploit this unique tumor microenvironment. As a bioreductive prodrug, it remains largely inactive in well-oxygenated tissues, minimizing systemic toxicity.[1] In hypoxic zones, specific reductases, primarily cytochrome P450 enzymes, convert this compound into its cytotoxic form, AQ4.[2][3][4] This targeted activation makes this compound a promising agent for combination therapies.[2]

The active metabolite, AQ4, exerts its cytotoxic effects through a dual mechanism: it intercalates into DNA and inhibits the function of topoisomerase II. This leads to the formation of double-strand breaks (DSBs) in the DNA, which, if not properly repaired, trigger a cascade of cellular events culminating in cell death. This guide will dissect these mechanisms, providing the necessary technical details for their investigation.

Mechanism of Action

Hypoxia-Activated Bioreduction

This compound's selectivity for hypoxic tumor cells is central to its therapeutic potential. The activation is a two-step reductive process:

-

First Reduction: this compound (AQ4N) undergoes a two-electron reduction to a mono-N-oxide intermediate.

-

Second Reduction: A further two-electron reduction converts the intermediate to the fully active di-amino metabolite, AQ4.

This bioreduction is primarily catalyzed by cytochrome P450 enzymes, which are often upregulated in tumor cells.

Figure 1: Activation of this compound in Hypoxic Cells.

DNA Intercalation and Topoisomerase II Inhibition

The active metabolite, AQ4, is a planar molecule that readily intercalates between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure and interferes with the processes of replication and transcription. Furthermore, AQ4 is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.

Topoisomerase II functions by creating transient double-strand breaks, allowing another DNA strand to pass through, and then religating the break. AQ4 stabilizes the "cleavable complex," a covalent intermediate where topoisomerase II is bound to the broken DNA ends. This prevents the religation step, leading to an accumulation of persistent double-strand breaks.

Effects on DNA Replication and Repair

The accumulation of DNA double-strand breaks induced by AQ4 triggers a robust DNA Damage Response (DDR). This complex signaling network aims to arrest the cell cycle to allow time for repair. However, the extensive damage caused by AQ4 often overwhelms the cell's repair capacity, leading to apoptosis.

Cell Cycle Arrest

Topoisomerase II inhibitors are known to induce a G2/M phase cell cycle arrest. This is a critical checkpoint that prevents cells with damaged DNA from entering mitosis. The arrest is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase signaling pathways, which in turn activate downstream checkpoint kinases Chk1 and Chk2.

DNA Repair Pathways

The primary pathways for repairing double-strand breaks are Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).

-

Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the break. Key proteins in this pathway include BRCA1, BRCA2, and RAD51. The related compound, mitoxantrone, has been shown to suppress a sub-pathway of HR called Single-Strand Annealing (SSA) by targeting the RAD52 protein. It has a lesser effect on RAD51 foci formation, suggesting a potential for synthetic lethality in HR-deficient cancers.

-

Non-Homologous End Joining (NHEJ): This is a more error-prone pathway that directly ligates the broken DNA ends. It is active throughout the cell cycle.

The extensive DNA damage caused by AQ4 can overwhelm these repair pathways, leading to genomic instability and cell death.

Figure 2: DNA Damage Response Pathway Induced by AQ4.

Quantitative Data

| Parameter | Cell Lines | Observation | Citation(s) |

| Hypoxic Cytotoxicity Ratio (HCR) | 9L rat gliosarcoma, H460 human non-small-cell lung carcinoma | ≥ 8-fold higher cytotoxicity under hypoxia compared to normoxia. | |

| Enhancement with Radiation | HT1080 iNOS12 cells | A 2-fold enhancement in cytotoxicity when combined with a 2 Gy dose of radiation in anoxia. |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide)

-

AQ4 (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

-

2 µL of 10x Topoisomerase II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng)

-

Varying concentrations of AQ4 (or vehicle control)

-

Nuclease-free water to a final volume of 19 µL

-

-

Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture onto the 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light.

Expected Results:

-

No enzyme control: A single band of catenated kDNA in the well.

-

Enzyme control (no inhibitor): Decatenated DNA minicircles will migrate into the gel.

-

Inhibitor-treated samples: A dose-dependent decrease in decatenated DNA and an increase in catenated DNA.

Figure 3: Workflow for Topoisomerase II Decatenation Assay.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA double-strand breaks in individual cells.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Low-melting-point agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Microscope slides

Procedure:

-

Treat cultured cells with various concentrations of this compound under hypoxic conditions for a defined period.

-

Harvest cells and resuspend in ice-cold PBS.

-

Mix a small aliquot of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Solidify on ice.

-

Immerse slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.

-

Place slides in an electrophoresis tank with alkaline electrophoresis buffer and allow the DNA to unwind (e.g., 20-40 minutes).

-

Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

-

Neutralize the slides with neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize and quantify the "comets" using a fluorescence microscope and appropriate software.

Expected Results:

-

Untreated cells will show a compact, round nucleus (the "comet head").

-

Treated cells with DNA damage will exhibit a "comet tail" of fragmented DNA migrating towards the anode. The length and intensity of the tail are proportional to the amount of DNA damage.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound under hypoxic conditions for various time points.

-

Harvest cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

Expected Results:

-

A histogram of DNA content will be generated.

-

Untreated, asynchronously growing cells will show distinct G1, S, and G2/M populations.

-

Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase, indicative of a G2 checkpoint arrest.

Conclusion

This compound represents a sophisticated approach to cancer therapy, leveraging the hypoxic tumor microenvironment for targeted drug activation. Its active metabolite, AQ4, potently disrupts fundamental cellular processes by inducing extensive DNA damage through the dual mechanisms of DNA intercalation and topoisomerase II inhibition. This leads to the activation of the DNA damage response, culminating in G2/M cell cycle arrest and apoptosis. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of this compound and other hypoxia-activated prodrugs. Understanding these core mechanisms is crucial for optimizing their clinical application and for the rational design of novel combination therapies to improve patient outcomes.

References

An In-depth Technical Guide to the Inducible Nitric Oxide Synthase (iNOS) Activation of Banoxantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Banoxantrone (AQ4N) is a hypoxia-activated prodrug that has shown significant promise in preclinical cancer models. Its mechanism of action relies on bioreduction to its cytotoxic form, AQ4, a potent topoisomerase II inhibitor. This activation is particularly efficient in the hypoxic microenvironment of solid tumors, a region notoriously resistant to conventional therapies. One of the key enzymes implicated in this bioactivation is inducible nitric oxide synthase (iNOS), an enzyme frequently upregulated in various cancer types and associated with inflammatory conditions within the tumor microenvironment. This technical guide provides a comprehensive overview of the iNOS-mediated activation of this compound, detailing the underlying signaling pathways, presenting key quantitative data, and outlining detailed experimental protocols for researchers in the field of drug development and cancer biology.

Introduction

The tumor microenvironment is characterized by regions of low oxygen tension, or hypoxia, which contributes to tumor progression, metastasis, and resistance to radiotherapy and chemotherapy.[1][2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to specifically target these hypoxic regions, thereby offering a selective approach to cancer treatment.[1][2] this compound (AQ4N) is a leading HAP that undergoes a two-step, four-electron reduction to its active metabolite, AQ4.[3] AQ4 is a DNA intercalator and a potent inhibitor of topoisomerase II, leading to DNA damage and cell death.

While several reductase enzymes, including cytochrome P450 (CYP) isoforms, can activate this compound, inducible nitric oxide synthase (iNOS) has emerged as a significant contributor to its bioreduction. iNOS is often overexpressed in tumor cells and tumor-associated macrophages in response to inflammatory cytokines and hypoxia, making it an ideal enzymatic target for a hypoxia-activated prodrug. This guide will delve into the specifics of iNOS-mediated this compound activation.

The Core Mechanism: iNOS-Mediated Activation of this compound

The activation of this compound by iNOS is a reductive process that occurs preferentially under hypoxic conditions. Oxygen can compete with this compound for the haem center of iNOS, thereby inhibiting the reduction process in well-oxygenated tissues. The activation proceeds in two sequential two-electron reduction steps:

-

This compound (AQ4N) to AQ4M: iNOS catalyzes the first two-electron reduction of the di-N-oxide this compound to its mono-N-oxide intermediate, AQ4M.

-

AQ4M to AQ4: A further two-electron reduction, also mediated by iNOS, converts AQ4M to the fully reduced and highly cytotoxic di-amine, AQ4.

Once formed, AQ4 exerts its anti-tumor effects by intercalating into DNA and inhibiting topoisomerase II, an essential enzyme for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.

Signaling Pathways for iNOS Induction

The expression of iNOS is tightly regulated and is induced by a variety of stimuli, primarily pro-inflammatory cytokines and bacterial endotoxins, which are often present in the tumor microenvironment. Understanding the signaling pathways that lead to iNOS upregulation is critical for identifying patient populations that may benefit most from this compound therapy.

The primary signaling pathways converging on the induction of iNOS expression include:

-

NF-κB Pathway: Activated by cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), the Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of iNOS transcription.

-

JAK-STAT Pathway: Interferon-gamma (IFN-γ) activates the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, leading to the activation of STAT1, which directly binds to the iNOS promoter.

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also implicated in the regulation of iNOS expression in response to various cellular stresses and cytokine stimulation.

Quantitative Data

The efficacy of this compound is critically dependent on the level of iNOS activity and the degree of hypoxia. The following tables summarize key quantitative data from preclinical studies.

Table 1: iNOS Enzymatic Activity in HT1080 Human Fibrosarcoma Cells

| Cell Line | iNOS Reductase Activity (nmol/min/mg) | iNOS Oxygenase Activity (pmol/min/mg) |

| Parental HT1080 | 3.71 | 1.2 |

| Cytokine-Induced HT1080 | 9.28 | 8.4 |

| HT1080-iNOS12 (iNOS transfected) | 16.12 | 25.5 |

| Data adapted from Mehibel et al. |

Table 2: Cytotoxicity of this compound (IC10 Values, µM) in HT1080 Cells with Varying iNOS Levels under Different Oxygen Conditions

| Cell Line | Normoxia | 1% O2 | 0.1% O2 | Anoxia |

| Parental HT1080 | 12.4 | 9.5 | 6.5 | 6.2 |

| Cytokine-Induced HT1080 | ~9.0 | 3.3 | 1.9 | 1.76 |

| HT1080-iNOS12 | ~9.0 | 2.6 | 1.26 | 0.82 |

| IC10 is the concentration of drug required to inhibit colony formation by 90%. Data adapted from Mehibel et al. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of iNOS-mediated this compound activation.

Measurement of iNOS Enzymatic Activity

Objective: To quantify the reductase and oxygenase activities of iNOS in cell lysates.

a) iNOS Reductase Activity (Cytochrome c Reduction Assay)

-

Principle: The reductase domain of iNOS can reduce cytochrome c in the presence of NADPH. The rate of reduction is measured spectrophotometrically.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.8)

-

Cytochrome c solution (e.g., 1 mM in phosphate buffer)

-

NADPH solution (e.g., 10 mM in phosphate buffer)

-

Spectrophotometer

-

-

Procedure:

-

Prepare cell lysates from cultured cells.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a cuvette, mix cell lysate (containing a known amount of protein), phosphate buffer, and cytochrome c solution.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the increase in absorbance at 550 nm for a set period (e.g., 5 minutes).

-

Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c (21.1 mM-1cm-1).

-

b) iNOS Oxygenase Activity (Citrulline Assay)

-

Principle: The oxygenase domain of iNOS converts L-arginine to L-citrulline and nitric oxide (NO). The activity is measured by quantifying the formation of radiolabeled L-citrulline from L-[14C]arginine.

-

Materials:

-

Cell lysis buffer

-

Reaction buffer containing cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin)

-

L-[14C]arginine

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Set up reaction tubes containing cell lysate, reaction buffer, and L-[14C]arginine.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Apply the reaction mixture to a column containing Dowex resin to separate L-[14C]citrulline (which flows through) from unreacted L-[14C]arginine (which binds to the resin).

-

Collect the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of L-citrulline formed based on the specific activity of the L-[14C]arginine.

-

Clonogenic Survival Assay

Objective: To assess the cytotoxicity of this compound by measuring the ability of single cells to form colonies after treatment.

-

Principle: This assay determines the reproductive viability of cells following exposure to a cytotoxic agent.

-

Materials:

-

Cultured cells

-

Cell culture medium and supplements

-

This compound (AQ4N) stock solution

-

Hypoxia chamber or incubator with controlled oxygen levels

-

Crystal violet staining solution

-

-

Procedure:

-

Seed a known number of cells into culture plates.

-

Allow cells to attach overnight.

-

Expose cells to varying concentrations of this compound under normoxic or hypoxic conditions for a specified duration (e.g., 2 hours).

-

Remove the drug-containing medium, wash the cells, and add fresh medium.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days), until colonies of at least 50 cells are visible.

-

Fix the colonies (e.g., with methanol) and stain them with crystal violet.

-

Count the number of colonies in each plate.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Topoisomerase II Inhibition Assay

Objective: To determine if the activated form of this compound, AQ4, inhibits the catalytic activity of topoisomerase II.

-

Principle: Topoisomerase II decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity results in the failure of kDNA to enter an agarose gel during electrophoresis.

-

Materials:

-

Purified human topoisomerase II alpha

-

Kinetoplast DNA (kDNA)

-

AQ4 (the activated form of this compound)

-

Topoisomerase II reaction buffer (containing ATP and MgCl2)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Set up reaction tubes containing topoisomerase II reaction buffer, kDNA, and varying concentrations of AQ4.

-

Initiate the reaction by adding purified topoisomerase II.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding SDS and proteinase K).

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel and visualize the DNA bands. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.

-

DNA Damage Assay (Comet Assay)

Objective: To detect DNA double-strand breaks in individual cells following treatment with this compound.

-

Principle: The comet assay, or single-cell gel electrophoresis, allows for the visualization of DNA damage in individual cells. Damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet tail."

-

Materials:

-

Cells treated with this compound

-

Low melting point agarose

-

Lysis solution

-

Alkaline electrophoresis buffer

-

DNA staining agent (e.g., SYBR Green)

-

Fluorescence microscope with appropriate filters

-

-

Procedure:

-

Embed treated cells in low melting point agarose on a microscope slide.

-

Lyse the cells to remove membranes and cytoplasm, leaving behind the nucleoid.

-

Treat the slides with alkaline buffer to unwind the DNA.

-

Perform electrophoresis under alkaline conditions.

-

Stain the DNA and visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

-

Conclusion

The activation of this compound by iNOS in hypoxic tumor regions represents a highly targeted and promising strategy in cancer therapy. The overexpression of iNOS in many tumors provides a natural enzymatic pathway for the selective conversion of this prodrug into its potent cytotoxic form. This technical guide has provided a detailed overview of the mechanism, the upstream signaling pathways, key quantitative data, and essential experimental protocols to facilitate further research in this area. A thorough understanding of these aspects is crucial for the rational design of clinical trials and the development of personalized medicine approaches that leverage the unique characteristics of the tumor microenvironment. Future research should focus on elucidating the precise kinetic parameters of this compound activation by iNOS and comparing them with other activating enzymes to better predict therapeutic responses.

References

Banoxantrone's Selective Cytotoxicity in Hypoxic Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism, quantitative efficacy, and experimental evaluation of banoxantrone (AQ4N), a hypoxia-activated prodrug with significant potential in oncology. We delve into the core principles of its selective action against oxygen-deprived cancer cells, providing detailed data, experimental protocols, and visual representations of the key biological pathways and laboratory workflows.

Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs

Solid tumors often outgrow their vascular supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxic cancer cells are notoriously resistant to conventional therapies like radiation and chemotherapy, contributing to treatment failure and tumor recurrence. Bioreductive prodrugs are a class of therapeutic agents designed to exploit this hypoxic microenvironment. These compounds are relatively non-toxic in their initial form but are converted into potent cytotoxic agents by reductive enzymes that are active under low-oxygen conditions.[2]

This compound (formerly known as AQ4N) is a promising bioreductive prodrug that demonstrates high selectivity for hypoxic cells.[3] This guide provides a comprehensive overview of the data and methodologies supporting its development and evaluation.

Mechanism of Action: From Inert Prodrug to Potent Cytotoxin

This compound exists as a di-N-oxide derivative of a potent anthraquinone DNA intercalator and topoisomerase II inhibitor, AQ4. In its prodrug form (AQ4N), the N-oxide groups render the molecule incapable of binding to DNA, making it largely inert in well-oxygenated tissues.

Under hypoxic conditions, this compound undergoes a sequential two-step, four-electron reduction to its cytotoxic form, AQ4. This bioactivation is primarily catalyzed by various cytochrome P450 (CYP) isoforms, which are often upregulated in tumor cells. In some cancer cell types, inducible nitric oxide synthase (iNOS) can also contribute to this reductive process. Oxygen acts as a competitive inhibitor in this reaction, preventing the activation of this compound in healthy, normoxic tissues.

Once converted to AQ4, the active metabolite exerts its anticancer effects through two primary mechanisms:

-

DNA Intercalation: AQ4 inserts itself between the base pairs of the DNA double helix, disrupting the normal structure of the DNA and interfering with replication and transcription.

-

Topoisomerase II Inhibition: AQ4 inhibits the function of topoisomerase II, an enzyme essential for resolving DNA tangles during replication. This leads to the accumulation of double-strand breaks and ultimately triggers apoptotic cell death.

A key advantage of AQ4 is its stability and ability to diffuse into neighboring, potentially reoxygenated, tumor cells, creating a "bystander effect" that enhances the overall anti-tumor activity.

Quantitative Data: Hypoxia-Selective Cytotoxicity of this compound

The selective toxicity of this compound towards hypoxic cancer cells is a critical aspect of its therapeutic potential. This selectivity is quantified by comparing its cytotoxic potency, typically measured as the half-maximal inhibitory concentration (IC50) or the concentration required for 10% cell survival (IC10), under normoxic and hypoxic conditions. A higher hypoxia cytotoxicity ratio (HCR), calculated as the ratio of the normoxic IC50 to the hypoxic IC50, indicates greater selectivity.

| Cell Line | Cancer Type | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxia Cytotoxicity Ratio (HCR) | Reference |

| Calu6 | Non-Small Cell Lung Carcinoma | 29 | 0.003 (0.1% O2) | >9600 | |

| 9L | Rat Gliosarcoma | >100 | ~12.5 (0.1% O2) | >8 | |

| H460 | Human Non-Small Cell Lung Carcinoma | >100 | ~12.5 (0.1% O2) | >8 | |

| HT1080 (parental) | Human Fibrosarcoma | 12.4 | ~6.2 (anoxia) | ~2 | |

| HT1080 (iNOS transfected) | Human Fibrosarcoma | ~9 | ~0.8 (anoxia) | ~11.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the hypoxia-selective cytotoxicity and mechanism of action of this compound.

Cell Culture and Hypoxia Induction

-

Cell Lines: A variety of human cancer cell lines can be used, such as Calu6 (lung), H460 (lung), HT1080 (fibrosarcoma), and 9L (rat gliosarcoma).

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Hypoxia Induction: For hypoxic conditions, cells are placed in a modular incubator chamber flushed with a gas mixture containing low oxygen (e.g., 1% or 0.1% O2), 5% CO2, and balanced with N2 for a specified period (e.g., 24 hours) before and during drug treatment. Real-time oxygen sensing can be used to monitor the development of hypoxia gradients.

Cytotoxicity Assessment: Clonogenic Assay

The clonogenic assay is a gold-standard method for determining the reproductive viability of cells after treatment with a cytotoxic agent.

-

Cell Seeding: Harvest a single-cell suspension and seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells seeded should be optimized for each cell line to yield approximately 50-150 colonies in the untreated control wells.

-

Drug Treatment: After allowing cells to attach overnight, expose them to a range of this compound concentrations under both normoxic and hypoxic conditions for a defined period (e.g., 24 hours).

-

Colony Formation: After drug exposure, replace the medium with fresh, drug-free medium and incubate the plates under normoxic conditions for 7-14 days, allowing colonies to form.

-

Staining and Counting: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet. After staining, wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group by normalizing the number of colonies to that of the untreated control. Plot the surviving fraction against the drug concentration to generate dose-response curves and determine IC50 or IC10 values.

Mechanistic Studies

This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.

-

Reaction Setup: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), 10x topoisomerase II reaction buffer, ATP, and varying concentrations of AQ4 (the active metabolite of this compound). Include a no-enzyme control and a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain at the top of the gel, while decatenated DNA minicircles will migrate into the gel. Inhibition of topoisomerase II will result in a dose-dependent decrease in the decatenated DNA bands.

Fluorescence spectroscopy can be used to assess the ability of AQ4 to intercalate into DNA.

-

Principle: This assay is based on the displacement of a fluorescent probe (e.g., ethidium bromide) that is already bound to DNA.

-

Procedure: Prepare a solution of calf thymus DNA (ctDNA) saturated with ethidium bromide. Measure the initial fluorescence intensity. Titrate the solution with increasing concentrations of AQ4 and measure the fluorescence at each step.

-

Analysis: DNA intercalation by AQ4 will displace the ethidium bromide, leading to a quenching of the fluorescence signal. The degree of quenching is proportional to the extent of intercalation.

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that accumulates in cells under hypoxic conditions. Western blotting can be used to confirm the hypoxic status of the cells.

-

Sample Preparation: After exposing cells to normoxic or hypoxic conditions, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For enhanced detection, nuclear extracts can be prepared as HIF-1α translocates to the nucleus upon stabilization.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A significant increase in the HIF-1α band in the hypoxic samples confirms the induction of a hypoxic response.

Annexin V and propidium iodide (PI) staining followed by flow cytometry is a common method to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound under normoxic and hypoxic conditions.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Xenograft Studies

Animal models are crucial for evaluating the efficacy of this compound in a more complex biological system.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.

-

Treatment: Administer this compound (e.g., via intravenous or intraperitoneal injection) alone or in combination with other therapies such as radiation.

-

Efficacy Assessment: Monitor tumor growth and the overall health of the animals. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for hypoxia markers like pimonidazole or Glut-1, and analysis of AQ4 levels by HPLC/mass spectrometry).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in this compound's mechanism of action and experimental evaluation.

Caption: this compound's activation pathway in hypoxic cancer cells.

Caption: A typical experimental workflow for evaluating this compound.

Caption: Logical relationship of this compound's selective action.

Conclusion

This compound represents a highly selective and potent approach to targeting the challenging hypoxic fraction of solid tumors. Its mechanism of action, centered on bioreductive activation to a powerful DNA damaging agent, has been well-characterized through a variety of in vitro and in vivo experimental models. The data consistently demonstrate a significant therapeutic window, with high cytotoxicity in hypoxic cancer cells and minimal effects under normoxic conditions. The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other hypoxia-activated prodrugs. As our understanding of the tumor microenvironment deepens, such targeted therapies hold immense promise for improving cancer treatment outcomes.

References

Methodological & Application

Application Notes and Protocols: Banoxantrone Combination Therapy with Radiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of Banoxantrone (also known as AQ4N) in combination with radiation therapy. The content herein details the mechanism of action, experimental protocols for in vitro and in vivo studies, and a summary of quantitative data from relevant research.

Introduction

Tumor hypoxia is a significant factor contributing to the resistance of solid tumors to conventional cancer therapies such as radiation. Radiation therapy relies on the presence of oxygen to generate cytotoxic free radicals that damage DNA in cancer cells. In the absence of sufficient oxygen, tumor cells become radioresistant. Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to specifically target these hypoxic tumor regions.

This compound is a bioreductive prodrug that is selectively activated under hypoxic conditions to a potent cytotoxic agent. This selective activation in the low-oxygen environment of solid tumors, which is often not found in healthy tissues, makes this compound an attractive candidate for combination therapy. By targeting the hypoxic cell population that is resistant to radiation, this compound can act synergistically with radiotherapy to enhance the overall anti-tumor effect. Preclinical studies have demonstrated that the combination of this compound with radiation significantly delays tumor growth compared to either treatment alone.

Mechanism of Action

This compound (AQ4N) is a non-toxic prodrug that, due to the hypoxic environment often found in solid tumors, is converted to its active cytotoxic form, AQ4. This bioactivation is carried out by cytochrome P450 enzymes, which can be upregulated in tumor tissues. The active metabolite, AQ4, is a potent DNA intercalator and a topoisomerase II inhibitor. By binding to DNA and inhibiting topoisomerase II, AQ4 prevents DNA replication and repair, ultimately leading to tumor cell death.

The combination of this compound with radiation provides a dual-action approach to cancer treatment. Radiation therapy is most effective at killing well-oxygenated tumor cells, while this compound targets the hypoxic, radiation-resistant cells. As radiation kills the oxygenated cells, the previously hypoxic cells containing the activated AQ4 may become reoxygenated. When these reoxygenated cells attempt to replicate, the already-present AQ4 exerts its cytotoxic effects, leading to a more comprehensive tumor cell kill.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the combination of this compound and radiation.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Radiation

| Cell Line | Oxygen Condition | Treatment | Drug Concentration for 10% Survival (µM) | Enhancement Ratio | Reference |

| HT1080 iNOS12 | Anoxia (<0.01% O2) | AQ4N alone | 0.75 | - | |

| HT1080 iNOS12 | Anoxia (<0.01% O2) | AQ4N + 2 Gy Radiation | 0.38 | 2.0 | |

| HT1080 iNOS12 | 0.1% O2 | AQ4N alone | 1.15 | - | |

| HT1080 iNOS12 | 0.1% O2 | AQ4N + 2 Gy Radiation | 0.55 | 2.1 | |

| HT1080 iNOS12 | 1% O2 | AQ4N alone | N/A | - | |

| HT1080 iNOS12 | 1% O2 | AQ4N + 2 Gy Radiation | N/A (1.8-fold increase in sensitivity) | N/A |

Table 2: In Vivo Efficacy of this compound and Radiation Combination

| Tumor Model | Treatment Group | Outcome | Dose-Modifying Factor | Reference |

| Murine Mammary Carcinoma | AQ4N + Radiation | Enhanced anti-tumor effects | ~2.0 | |

| Squamous Cell Carcinoma | AQ4N + Radiation | Enhanced anti-tumor effects | ~2.0 | |

| Fibrosarcoma | AQ4N + Radiation | Enhanced anti-tumor effects | ~2.0 |

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol is adapted from Mehibel et al. (2016) to assess the cytotoxic potentiation of this compound by radiation under different oxygen conditions.

Materials:

-

Human fibrosarcoma HT1080 cells (or other cancer cell line of interest)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (AQ4N) stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well tissue culture plates

-

Hypoxia chamber or incubator with adjustable O2 levels

-

X-ray irradiator

Protocol:

-

Cell Seeding:

-

Culture HT1080 cells in complete growth medium.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells into 6-well plates at a density that will yield approximately 50-150 colonies per well in the untreated control group (this needs to be optimized for each cell line and radiation dose).

-

Allow cells to attach for 24 hours.

-

-

Hypoxic Pre-incubation:

-

Transfer the plates to a hypoxia chamber or incubator set to the desired oxygen concentration (e.g., anoxia, 0.1% O2, 1% O2, or normoxia - 21% O2).

-

Incubate for 24 hours to allow cells to acclimatize to the low oxygen environment.

-

-

Drug and Radiation Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove plates from the hypoxia chamber and add the this compound-containing medium.

-

Immediately irradiate the plates with the desired dose of X-rays (e.g., 2 Gy) at a specified dose rate (e.g., 0.75 Gy/min).

-

A set of plates should be treated with this compound alone and another set with radiation alone to serve as controls.

-

-

Post-treatment Incubation:

-

After treatment, aspirate the drug-containing medium and wash the cells once with PBS.

-

Add fresh, drug-free complete medium to each well.

-

Return the plates to a standard incubator (37°C, 5% CO2) and incubate for 8-14 days, or until colonies are visible.

-

-

Colony Staining and Counting:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently rinse the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.

-

Plot the surviving fraction as a function of drug concentration for both irradiated and non-irradiated cells.

-

The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the synergistic effect: SER = (Dose of drug to produce a given level of survival without radiation) / (Dose of drug to produce the same level of survival with radiation).

-

In Vivo Tumor Growth Delay Study

This is a generalized protocol for a xenograft mouse model to evaluate the efficacy of this compound and radiation in vivo.

Materials:

-

Immunocompromised mice (e.g., NCr nude or SCID)

-

Cancer cell line for tumor induction (e.g., human xenograft)

-

This compound for injection (formulated in a sterile vehicle like 0.9% NaCl)

-

Anesthetic for animal procedures

-

Calipers for tumor measurement

-

Animal irradiator

Protocol:

-

Tumor Induction:

-

Subcutaneously inject a suspension of tumor cells (e.g., 2 x 106 cells in 100 µL of PBS) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

-

Animal Grouping and Treatment:

-

Randomize the tumor-bearing mice into different treatment groups (e.g., Vehicle Control, this compound alone, Radiation alone, this compound + Radiation).

-

Administer this compound via the appropriate route (e.g., intravenous injection). The dose and schedule should be based on previous studies (e.g., 125 mg/kg).

-

At a specified time after drug administration, irradiate the tumors with a defined dose and fractionation schedule (e.g., a single dose or fractionated doses). The rest of the animal's body should be shielded.

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).

-

Calculate the tumor volume using the formula: Volume = (Length x Width2) / 2.

-

Monitor the body weight and general health of the animals throughout the study.

-

-

Data Analysis:

-

Plot the mean tumor volume for each treatment group over time.

-

Determine the time for tumors in each group to reach a specific endpoint volume (e.g., 4 times the initial volume).

-

Calculate the tumor growth delay for each treatment group compared to the control group.

-

Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the differences between treatment groups.

-

Conclusion

The combination of this compound with radiation therapy presents a promising strategy to overcome the challenge of hypoxia-induced radioresistance in solid tumors. The selective activation of this compound in hypoxic regions allows for targeted cytotoxicity to the cell populations that are least affected by radiation. The provided protocols for in vitro and in vivo studies offer a framework for researchers to further investigate and optimize this combination therapy for various cancer types. The synergistic effects observed in preclinical models warrant further clinical investigation to translate these findings into improved patient outcomes.

Application Notes and Protocols: Banoxantrone in Cell Culture

Introduction

Banoxantrone, also known as AQ4N, is a novel hypoxia-activated prodrug that has garnered significant interest in cancer research. As a bioreductive agent, it is designed to remain non-toxic in well-oxygenated (normoxic) tissues, while undergoing enzymatic reduction in the hypoxic microenvironment characteristic of solid tumors. This targeted activation leads to the formation of a potent cytotoxic agent that inhibits DNA topoisomerase II, ultimately inducing cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a cell culture setting.

Mechanism of Action

This compound's mechanism of action is a two-step process. Initially, the non-toxic prodrug (this compound) diffuses into cells. In hypoxic environments, intracellular reductases, such as cytochrome P450, reduce this compound to its active metabolite, AQ4. This active form then functions as a DNA topoisomerase II inhibitor. It intercalates with DNA and traps the topoisomerase II enzyme in a covalent complex with the DNA, leading to double-strand breaks. This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequently initiates the apoptotic cascade, resulting in programmed cell death.

Application Notes and Protocols: Synergistic Effects of Banoxantrone and Cisplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction